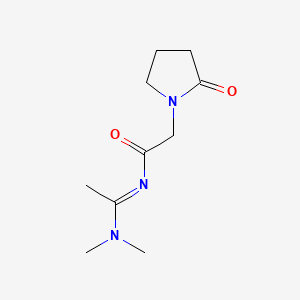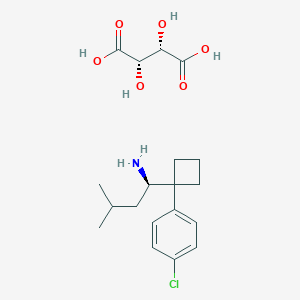
Didesmethylsibutramine D-tartrate, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didesmethylsibutramine D-tartrate, ®- is an active metabolite of the anorectic drug sibutramine. It is known for its potent inhibition of monoamine reuptake, specifically serotonin, dopamine, and norepinephrine. This compound has been identified as an adulterant in weight loss supplements and has shown significant anorectic activity in animal studies .
Preparation Methods
The preparation of didesmethylsibutramine D-tartrate, ®- involves the n-demethylation of desmethylsibutramine (M1) by the enzyme CYP2B6. This process converts sibutramine into didesmethylsibutramine (M2). Industrial production methods typically involve the use of chiral reagents to ensure the production of the ®-enantiomer, which is more potent than the (S)-enantiomer .
Chemical Reactions Analysis
Didesmethylsibutramine D-tartrate, ®- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Didesmethylsibutramine D-tartrate, ®- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of monoamine reuptake inhibitors.
Biology: It is used to study the effects of monoamine reuptake inhibition on neuronal activity.
Medicine: It is investigated for its potential use in the treatment of obesity due to its anorectic properties.
Mechanism of Action
Didesmethylsibutramine D-tartrate, ®- acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The ®-enantiomer is more potent than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .
Comparison with Similar Compounds
Didesmethylsibutramine D-tartrate, ®- is similar to other monoamine reuptake inhibitors such as:
Sibutramine: The parent compound from which didesmethylsibutramine is derived.
Desmethylsibutramine: An intermediate metabolite in the conversion of sibutramine to didesmethylsibutramine.
Chlorosipentramine: Another compound with similar monoamine reuptake inhibition properties.
The uniqueness of didesmethylsibutramine D-tartrate, ®- lies in its potent inhibition of monoamine reuptake and its significant anorectic activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
259729-93-6 |
|---|---|
Molecular Formula |
C19H28ClNO6 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C15H22ClN.C4H6O6/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;5-1(3(7)8)2(6)4(9)10/h4-7,11,14H,3,8-10,17H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m10/s1 |
InChI Key |
ZGVBAFVARMNSSD-FYEOGULHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


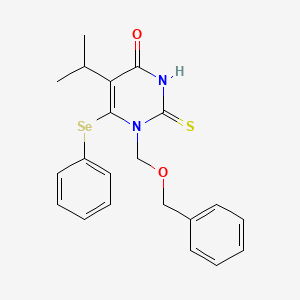
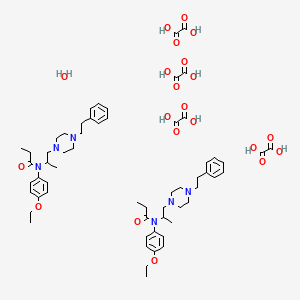
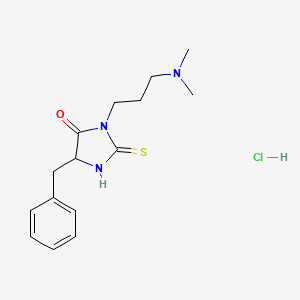
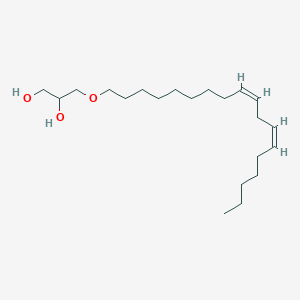
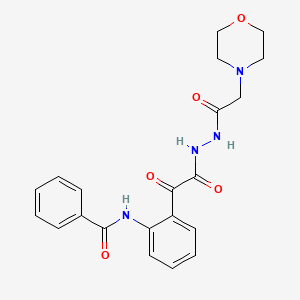


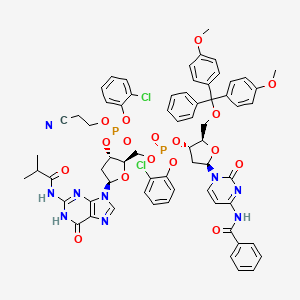

![1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B15191385.png)
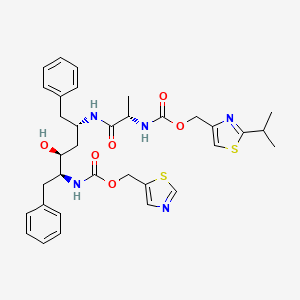
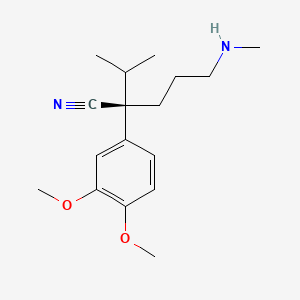
![3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B15191412.png)
